molecular formula C13H22N2O4 B1446352 tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1445950-79-7

tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1446352
CAS No.: 1445950-79-7
M. Wt: 270.32 g/mol
InChI Key: HCZBXZAICRTFQV-UHFFFAOYSA-N
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Description

Chemical Structure and Identification The compound tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a spirocyclic diazaspiro derivative featuring a 2,7-diazaspiro[4.4]nonane core. Key structural elements include:

  • A tert-butyloxycarbonyl (Boc) protecting group at position 2.
  • An 8-oxo (keto) group and a hydroxymethyl (-CH2OH) substituent at position 9.

The hydroxymethyl group in the target compound likely arises from post-functionalization steps, such as reduction of a carbonyl or substitution reactions.

Spirocyclic diazaspiro compounds are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity.

Properties

IUPAC Name

tert-butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-10(17)9(13)6-16/h9,16H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBXZAICRTFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Suitable diazaspiro precursors such as 2,7-diazaspiro[4.4]nonane derivatives.
  • tert-Butyl chloroformate for Boc protection.
  • Reagents for oxidation (e.g., potassium permanganate, chromium trioxide) and reduction (e.g., sodium borohydride, lithium aluminum hydride).
  • Catalysts such as Raney nickel for hydrogenation steps in some synthetic routes.

Stepwise Synthetic Procedure

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Cyclization Nitrogen-containing precursors, base, solvent Formation of diazaspiro[4.4]nonane core
2 Boc Protection tert-Butyl chloroformate, base (e.g., triethylamine), inert atmosphere Protection of amine group at position 2
3 Oxidation Potassium permanganate (KMnO4) or chromium trioxide (CrO3), controlled temperature Introduction of 8-oxo group (keto functionality)
4 Reduction/Substitution Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) Conversion of carbonyl to hydroxymethyl group at position 9
5 Purification Chromatography, crystallization Isolation of pure tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Industrial Production Considerations

  • Optimization of reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
  • Use of advanced catalytic systems (e.g., Raney nickel hydrogenation) for efficient reduction steps.
  • Implementation of continuous flow reactors to improve scalability, reaction control, and cost-effectiveness.
  • Strict control of moisture and oxygen levels during synthesis and storage to prevent oxidation of the hydroxymethyl group.

Reaction Mechanisms and Chemical Transformations

  • Oxidation : The hydroxymethyl group can be oxidized to carboxylic acid derivatives using strong oxidizers like KMnO4.
  • Reduction : The 8-oxo group can be selectively reduced to a hydroxyl group under mild reducing conditions.
  • Substitution : The tert-butyl group can be replaced or modified through nucleophilic substitution reactions involving amines or thiols.

Comparative Analysis with Related Compounds

Feature This compound 6-Oxo Analog 7-Benzyl Analog
Oxo Position 8-oxo 6-oxo None
Functional Groups Hydroxymethyl, Boc-protected amine Similar Benzyl substituent
Synthetic Complexity Requires oxidation/reduction steps Similar Alkylation only
Yield Range Moderate to high with optimized conditions Moderate 60–75% via alkylation
Stability Sensitive to moisture due to hydroxymethyl More stable Stable

Summary Table of Preparation Methods

Preparation Aspect Details
Core Synthesis Cyclization of nitrogen precursors to form diazaspiro core
Protection Boc protection with tert-butyl chloroformate under inert atmosphere
Functionalization Oxidation to introduce keto group; reduction/substitution for hydroxymethyl
Catalysts Raney nickel for hydrogenation
Reagents KMnO4, CrO3 (oxidation); NaBH4, LiAlH4 (reduction)
Industrial Optimization Temperature, pressure control; continuous flow reactors
Purification Chromatography, crystallization

Research Findings and Notes

  • The stereochemistry of the compound, particularly the (5R,9R) configuration, is critical for its biological activity and is controlled during synthesis.
  • Crystallographic studies indicate that the 8-oxo group influences hydrogen bonding and crystal packing, affecting stability and reactivity.
  • The Boc group enhances compound stability during storage but requires careful handling to maintain the integrity of the hydroxymethyl group.
  • The synthetic route involving methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate under hydrogenation with Raney nickel in methanol is reported as an efficient method for related diazaspiro compounds, suggesting possible adaptation for this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[44]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its spirocyclic structure is of particular interest for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Diazaspiro[4.4]nonane Derivatives

The target compound is compared below with analogs differing in substituent positions and functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Synthesis Highlights
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Not explicitly listed C₁₃H₂₂N₂O₄ ~282.3 (calc.) 8-oxo, 9-hydroxymethyl Likely derived from functionalization of 8-oxo precursors
tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 1251009-03-6 C₁₂H₂₀N₂O₃ 240.3 8-oxo Prepared via hydrogenation with Raney Ni
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 1194376-44-7 C₁₂H₂₀N₂O₃ 240.3 6-oxo Crystallizes in envelope conformations
tert-Butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate N/A C₂₀H₂₈N₂O₂ 328.4 7-benzyl Alkylation with benzyl bromide (60% yield)
tert-Butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate N/A C₁₄H₂₆N₂O₂ 254.4 9-ethyl Hydrogenation of vinyl precursors
Key Observations:

Substituent Position and Functionality: The 8-oxo group in the target compound distinguishes it from 6-oxo analogs (e.g., CAS 1194376-44-7). The 8-oxo position may influence hydrogen-bonding interactions in crystal packing, as seen in related structures .

Synthetic Accessibility :

  • Analogs with simple substituents (e.g., 7-benzyl) are synthesized via alkylation (60–75% yields) , whereas oxo-containing derivatives require hydrogenation or oxidation steps .

Crystallographic and Stability Insights

  • Crystal Packing: In tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, molecules form one-dimensional chains via N–H···O hydrogen bonds along the [010] axis . The 8-oxo analog may exhibit similar packing but with altered hydrogen-bonding networks due to the oxo position.
  • Stability : The Boc group enhances stability under standard storage conditions (2–8°C, dry) . The hydroxymethyl group in the target compound may necessitate stricter moisture control to prevent oxidation.

Biological Activity

tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure and potential biological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O4C_{13}H_{22}N_{2}O_{4}. The compound features both hydroxymethyl and oxo functional groups, contributing to its diverse reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular Weight250.33 g/mol
CAS Number1445950-79-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially reducing the synthesis of harmful metabolites.
  • Receptor Binding : The compound may also bind to receptors associated with various signaling pathways, thereby altering cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant activity against various bacterial strains.

Cytotoxic Effects

Preliminary cytotoxicity assays indicate that this compound may exhibit selective cytotoxicity towards tumorigenic cell lines. This suggests potential applications in cancer therapy as a chemotherapeutic agent.

Case Studies

  • Inhibition of Pathogenic Bacteria : A study evaluated the effectiveness of similar compounds against pathogenic bacteria in vitro, revealing that spirocyclic compounds can significantly inhibit bacterial growth at micromolar concentrations.
  • Cancer Cell Line Studies : In a recent investigation, a derivative of this compound was tested against several cancer cell lines (e.g., HeLa and MCF-7), showing IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer drug.

Research Findings and Data Tables

The following table summarizes key findings from recent studies related to the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityObserved EffectIC50 (µM)
Study AAntimicrobialInhibition of E. coli growth~10
Study BCytotoxicitySelective toxicity in HeLa~5
Study CEnzyme inhibitionReduced enzyme activity~15

Q & A

Basic: What are the recommended safety protocols and personal protective equipment (PPE) for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements :
    • Eye Protection : Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166 standards to prevent accidental splashes .
    • Skin Protection : Nitrile or neoprene gloves inspected prior to use; full-body chemical-resistant clothing to avoid dermal exposure .
    • Respiratory Protection : Not typically required under normal conditions, but use N95 masks or respirators if dust/aerosol formation is anticipated .
  • Engineering Controls :
    • Ensure fume hoods or local exhaust ventilation to minimize inhalation risks .
    • Maintain eyewash stations and safety showers within immediate access .
  • Handling Precautions : Avoid skin/eye contact, and do not ingest. Work in a well-ventilated area .

Basic: How should the compound be stored to ensure stability, and what decomposition products are formed under extreme conditions?

Methodological Answer:

  • Storage Conditions :
    • Store in a cool, dry, and well-ventilated area away from incompatible materials (e.g., strong oxidizers) .
    • Refrigeration (2–8°C) is recommended for long-term stability .
  • Decomposition Products :
    • Under fire or high heat (>200°C), the compound may release carbon monoxide (CO) and nitrogen oxides (NOx) .
    • Monitor thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced: How can researchers assess acute toxicity and environmental persistence when existing data is insufficient?

Methodological Answer:

  • In Vitro Assays : Use cell viability assays (e.g., MTT assay on human hepatocyte lines) to estimate hepatotoxicity .
  • Computational Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .
  • Environmental Persistence Testing :
    • Conduct OECD 301 biodegradability tests to evaluate mineralization rates in water/soil .
    • Measure soil adsorption coefficients (Koc) to assess mobility .

Advanced: What experimental methods are suitable for characterizing underreported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Melting Point : Use DSC with a heating rate of 10°C/min under nitrogen to avoid oxidative degradation .
  • Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, followed by HPLC-UV analysis to quantify saturation .
  • Partition Coefficient (LogP) : Determine via reverse-phase HPLC using a C18 column and a water/acetonitrile gradient .

Advanced: How should researchers resolve contradictions in hazard classification across safety data sheets (SDS)?

Methodological Answer:

  • Source Verification : Cross-reference SDS entries with peer-reviewed literature (e.g., PubChem, TOXNET) .
  • In-House Testing : Conduct acute toxicity assays (e.g., OECD 423 oral toxicity in rodents) to validate conflicting classifications (e.g., H302 vs. "No data") .
  • Regulatory Alignment : Consult GHS harmonized classifications from authoritative bodies (e.g., ECHA) to reconcile discrepancies .

Advanced: What strategies are recommended for conformational analysis of the spiro[4.4]nonane core?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) to resolve spatial configuration .
  • Computational Modeling : Perform DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to predict low-energy conformers .
  • NMR Spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY to identify through-space interactions between protons on the diazaspiro ring .

Basic: What are the proper disposal methods for this compound and its contaminated materials?

Methodological Answer:

  • Waste Classification : Classify as "hazardous waste" due to potential decomposition products (e.g., CO, NOx) .
  • Disposal Protocol :
    • Collect spills using inert absorbents (e.g., sand, vermiculite) and transfer to sealed containers .
    • Engage licensed waste disposal firms for incineration at EPA-approved facilities .

Advanced: How can researchers design experiments to evaluate pharmacological activity while mitigating synthesis impurities?

Methodological Answer:

  • Purity Assurance :
    • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity (>95%) by 1H^{1}\text{H} NMR .
  • Activity Screening :
    • Use high-throughput screening (HTS) assays (e.g., kinase inhibition) with LC-MS to monitor metabolite formation .
    • Employ positive/negative controls (e.g., known kinase inhibitors) to validate target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.